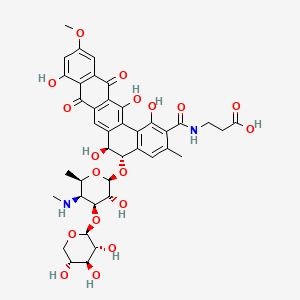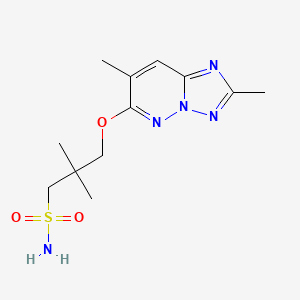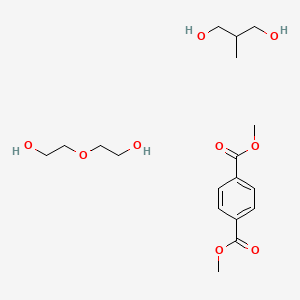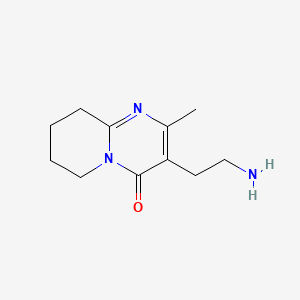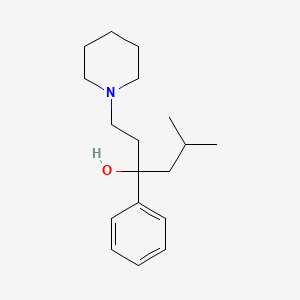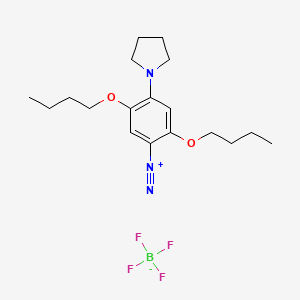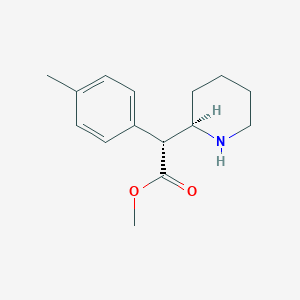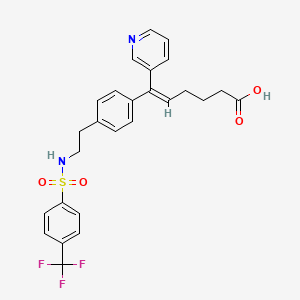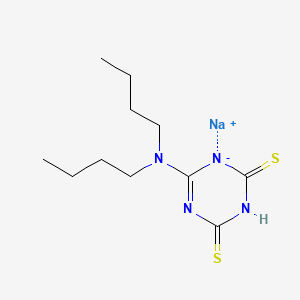
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt is a chemical compound with a unique structure that includes a triazine ring substituted with a dibutylamino group and two dithione groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt typically involves the reaction of 1,3,5-triazine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 1,3,5-triazine-2,4-diamine with carbon disulfide and dibutylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated and purified through crystallization or other suitable techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the purity and yield of the final product .
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The dithione groups can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The dibutylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties[][6].
作用機序
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The dithione groups may interact with thiol groups in proteins, leading to the formation of disulfide bonds and subsequent changes in protein structure and function .
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione: Known for its use in polymer synthesis as a crosslinking agent.
2,4,6-Triamino-1,3,5-triazine: Commonly used in the synthesis of melamine and related compounds.
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Utilized in the production of high-performance polymers and resins.
Uniqueness
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt is unique due to the presence of both dithione and dibutylamino groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other triazine derivatives, making this compound particularly interesting for research and industrial applications .
特性
CAS番号 |
59866-75-0 |
|---|---|
分子式 |
C11H19N4NaS2 |
分子量 |
294.4 g/mol |
IUPAC名 |
sodium;6-(dibutylamino)-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione |
InChI |
InChI=1S/C11H20N4S2.Na/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9;/h3-8H2,1-2H3,(H2,12,13,14,16,17);/q;+1/p-1 |
InChIキー |
GXEUROYDQLPGAN-UHFFFAOYSA-M |
正規SMILES |
CCCCN(CCCC)C1=NC(=S)NC(=S)[N-]1.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


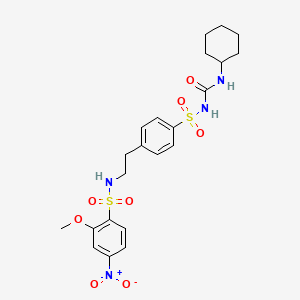
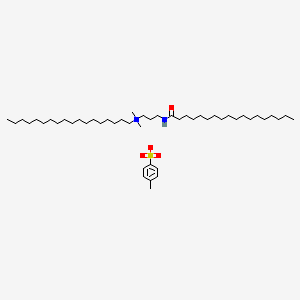

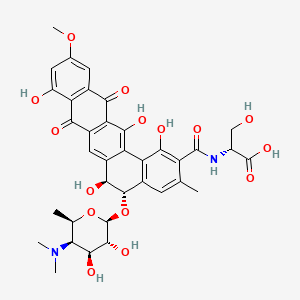
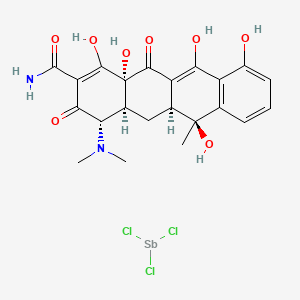
![1-methyl-4-[8-(trifluoromethyl)-6H-benzo[c][1,5]benzoxathiepin-6-yl]piperidine;oxalic acid](/img/structure/B12765285.png)
